Chromatographic Co-Elution
Fully deuterated internal standards (e.g., sphingosine-d7) can exhibit a measurable retention time shift on reversed-phase LC columns due to the deuterium isotope effect, which alters the hydrophobic interaction with the stationary phase. This shift can be as much as 0.1-0.2 minutes, depending on LC conditions [1]. In contrast, standards incorporating 13C atoms, such as trans-4-Sphingenine-13C2,D2, co-elute with their unlabeled analyte because the 13C label does not significantly alter the physicochemical properties governing chromatographic behavior .
| Evidence Dimension | Retention Time Shift |
|---|---|
| Target Compound Data | Negligible shift (co-elutes with analyte) |
| Comparator Or Baseline | Fully deuterated analog (sphingosine-d7) |
| Quantified Difference | 0.1-0.2 minute shift for d7 analog |
| Conditions | Reversed-phase LC |
Why This Matters
Co-elution ensures the internal standard experiences the identical matrix background at the moment of ionization, which is critical for accurate compensation of ion suppression or enhancement and thus for reliable quantitative results.
- [1] Labmate Online. (n.d.). How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
